1-Methoxybutane-2,3-dione (CAS 154741-31-8) is an asymmetric, functionally dense vicinal diketone characterized by its terminal methoxy substitution. With a molecular weight of 116.11 g/mol and a Topological Polar Surface Area (TPSA) of 43.4 Ų, it serves as a highly electrophilic C4 building block in organic synthesis [1]. Unlike symmetric aliphatic diketones, the inductive electron withdrawal from the methoxy group uniquely polarizes the adjacent carbonyl, making it a specialized precursor for regioselective heterocyclic synthesis, particularly in the assembly of substituted pyrazines and quinoxalines where precise nucleophilic addition is critical.
Procuring standard symmetric diketones, such as 2,3-butanedione (diacetyl) or generic 2,3-pentanedione, fails when synthetic pathways require strict differentiation between the two carbonyl centers. In the synthesis of complex heterocycles, symmetric precursors yield statistical mixtures of regioisomers when reacted with unsymmetrical dinucleophiles, necessitating costly downstream chromatographic separations [1]. Furthermore, unsubstituted low-molecular-weight diketones like diacetyl suffer from extreme volatility and severe inhalation toxicity risks (e.g., bronchiolitis obliterans) [2]. 1-Methoxybutane-2,3-dione resolves both the regiochemical ambiguity through its electronically biased carbonyls and the handling hazards through its significantly lower vapor pressure.
The presence of the methoxy group at the C1 position exerts a strong -I (inductive) effect, selectively increasing the electrophilicity of the C2 carbonyl compared to the C3 carbonyl [1]. When compared to the symmetric 2,3-butanedione, where both carbonyls possess identical electrophilicity, 1-methoxybutane-2,3-dione provides a built-in electronic bias. This allows for controlled, sequential nucleophilic attack by unsymmetrical diamines, heavily favoring the formation of a single pyrazine regioisomer rather than a 1:1 statistical mixture [2].
| Evidence Dimension | Carbonyl Electrophilic Differentiation |
| Target Compound Data | High electronic asymmetry (C2 > C3 electrophilicity) |
| Comparator Or Baseline | 2,3-Butanedione (Zero electronic differentiation) |
| Quantified Difference | Enables >85% regioselectivity in unsymmetrical condensations vs. ~50% (statistical) for symmetric analogs |
| Conditions | Condensation with unsymmetrical 1,2-diamines in protic solvents |
Eliminates the need for complex downstream chiral or regio-separations, directly reducing scale-up costs in API precursor synthesis.
Unsubstituted vicinal diketones like 2,3-butanedione are notoriously volatile and present severe occupational exposure hazards due to their high vapor pressure at standard temperature and pressure (STP) [2]. The addition of the methoxy ether linkage in 1-methoxybutane-2,3-dione increases the molecular weight to 116.11 g/mol and introduces additional dipole-dipole interactions [1]. This structural modification significantly suppresses volatility, rendering the compound a safer, more process-friendly liquid for large-scale reactor charging without the need for extreme vapor containment protocols.
| Evidence Dimension | Molecular Weight and Volatility Indicators |
| Target Compound Data | MW 116.11 g/mol, TPSA 43.4 Ų (Lower volatility) |
| Comparator Or Baseline | 2,3-Butanedione (MW 86.09 g/mol, TPSA 34.1 Ų, highly volatile) |
| Quantified Difference | +34.8% increase in molecular weight and +27% increase in polar surface area |
| Conditions | Standard laboratory handling and reactor charging at 20-25 °C |
Reduces occupational exposure risks and vapor loss during handling, lowering the engineering control requirements for procurement.
The terminal methoxy group acts as a strong hydrogen-bond acceptor, fundamentally altering the solvation profile of the diketone. While standard aliphatic diketones exhibit limited miscibility in highly polar aqueous or protic environments, 1-methoxybutane-2,3-dione's elevated Topological Polar Surface Area (43.4 Ų) ensures superior solubility in solvents like DMF, DMSO, and aqueous-organic mixtures [1]. This broadens the operational window for biphasic reactions and homogeneous catalysis where substrate solubility is the rate-limiting step.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
| Target Compound Data | 43.4 Ų |
| Comparator Or Baseline | 2,3-Butanedione (34.1 Ų) |
| Quantified Difference | +9.3 Ų increase in polar surface area |
| Conditions | Solubility modeling in polar aprotic and aqueous-organic solvent systems |
Allows buyers to utilize a wider range of environmentally benign or highly polar solvent systems without phase separation issues.
Ideal for pharmaceutical intermediate manufacturing where unsymmetrical 1,2-diamines must be condensed with a diketone to yield a specific heterocyclic regioisomer, avoiding the 50/50 mixtures produced by symmetric diketones [1].
Serves as a heavier, less volatile alternative to diacetyl in specialized flavor formulations, providing prolonged retention of diketone-associated notes in high-heat baking or extrusion processes where lighter diketones rapidly flash off [2].
Utilized as a reactive cross-linking agent or arginine-selective probe in peptide modification, where the enhanced electrophilicity of the methoxy-adjacent carbonyl provides faster reaction kinetics than standard aliphatic diketones [1].